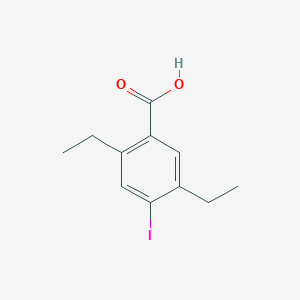

2,5-diethyl-4-iodo-benzoic Acid

Description

Significance of Halogenated Aromatic Carboxylic Acids in Modern Organic Synthesis

Halogenated aromatic carboxylic acids are invaluable building blocks in modern organic synthesis. The presence of the halogen atom, a versatile functional group, allows for a wide range of synthetic transformations. These include cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of complex organic molecules. The carboxylic acid group, on the other hand, can be readily converted into other functional groups like esters, amides, and alcohols, further expanding their synthetic utility. These compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, iodinated benzoic acids are precursors for the preparation of important oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane. wikipedia.orgchemicalbook.com

Overview of Structural and Electronic Properties of Substituted Benzoic Acid Derivatives

The structure and electronic properties of substituted benzoic acid derivatives are intricately linked. The benzene (B151609) ring is a planar system of delocalized π-electrons. Substituents on the ring can either donate or withdraw electron density, a phenomenon described by their electronic effects (inductive and resonance effects).

The carboxylic acid group is an electron-withdrawing group. The acidity of the benzoic acid is influenced by the electronic nature of the other substituents. Electron-withdrawing groups tend to increase the acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity.

The spatial arrangement of the substituents (steric effects) also plays a crucial role in determining the molecule's conformation and reactivity. Bulky substituents can force the carboxylic acid group out of the plane of the benzene ring, affecting its conjugation with the aromatic system.

Research Landscape for Highly Substituted Benzoic Acid Architectures

The synthesis and study of highly substituted benzoic acid architectures is an active area of research. The precise placement of multiple substituents on the benzene ring allows for fine-tuning of the molecule's properties for specific applications. Researchers are continuously developing novel synthetic methodologies to access these complex structures with high regioselectivity and efficiency. The oxidation of substituted toluenes and the carboxylation of organometallic reagents are common strategies. chemicalbook.com The investigation of these molecules contributes to a deeper understanding of structure-property relationships and fuels the discovery of new functional materials and biologically active compounds. While extensive research exists for many substituted benzoic acids, specific, highly substituted derivatives like 2,5-diethyl-4-iodo-benzoic acid remain less explored in publicly accessible literature.

Chemical Identity of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | pharmaffiliates.com |

| CAS Number | 100127-56-8 | pharmaffiliates.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₃IO₂ | pharmaffiliates.com |

| Molecular Weight | 304.13 g/mol | pharmaffiliates.com |

This table presents the basic chemical identification data for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-diethyl-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-3-7-6-10(12)8(4-2)5-9(7)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQENDNXSQYKVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1I)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460653 | |

| Record name | 2,5-diethyl-4-iodo-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100127-56-8 | |

| Record name | 2,5-diethyl-4-iodo-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Diethyl 4 Iodo Benzoic Acid and Analogues

Retrosynthetic Analysis and Precursor-Based Approaches

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. ias.ac.in For 2,5-diethyl-4-iodo-benzoic acid, the primary disconnections involve the carbon-iodine, carbon-carboxyl, and carbon-ethyl bonds.

A logical retrosynthetic strategy identifies 2,5-diethylbenzoic acid as a key precursor. The introduction of the iodine atom at the C4 position can be envisioned as the final step, achieved through a regioselective iodination reaction.

The synthesis of the 2,5-diethylbenzoic acid precursor can be approached in several ways:

Oxidation of an Alkyl Group: A common method for preparing benzoic acids is the oxidation of a methyl group on the benzene (B151609) ring. youtube.com This would involve a precursor like 1,4-diethyl-2-methylbenzene, which could be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).

Carboxylation of an Organometallic Reagent: Alternatively, the carboxyl group can be introduced by reacting an organometallic species, such as a Grignard or organolithium reagent, with carbon dioxide (CO₂). researchgate.net This route would start from a halogenated precursor like 1-bromo-2,5-diethylbenzene.

Directed Aromatic Functionalization for Selective Iodine Incorporation

Achieving the specific 4-iodo substitution on the 2,5-diethylbenzoic acid core requires precise control over the reaction's regioselectivity. The existing ethyl and carboxylic acid groups exert different directing effects on incoming electrophiles. While the activating ethyl groups direct ortho and para, the deactivating carboxyl group directs meta. The desired C4 position is ortho to one ethyl group and meta to the other, as well as being meta to the carboxyl group. Modern directed functionalization techniques, however, can override these inherent electronic preferences.

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene ring. wikipedia.org Iodine itself is the least reactive halogen, so an oxidizing agent or a more electrophilic iodine source is typically required to facilitate the reaction. commonorganicchemistry.comorgoreview.com

Common iodinating systems include:

Iodine with an Oxidizing Agent: Reagents like nitric acid or hydrogen peroxide can be used to oxidize I₂ to generate a more potent electrophile, the iodonium (B1229267) ion (I⁺). wikipedia.orgorgoreview.com

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid for the iodination of activated or moderately deactivated aromatic rings. organic-chemistry.org

Iodine Monochloride (ICl): ICl is more polarized than I₂ and serves as a more reactive electrophile for iodinating less activated aromatic compounds. nih.gov

For a substrate like 2,5-diethylbenzoic acid, the strong activating nature of the two ethyl groups would likely dominate, making electrophilic iodination feasible. However, achieving exclusive iodination at the C4 position over the other activated positions (C3 and C6) can be challenging and may lead to mixtures of isomers. nih.gov

To overcome the regioselectivity challenges of classical electrophilic substitution, metal-catalyzed C-H activation has emerged as a powerful tool. beilstein-journals.org In these reactions, a transition metal catalyst, often palladium or iridium, uses an existing functional group on the substrate to direct functionalization to a specific, often sterically hindered, position. beilstein-journals.orgacs.org

The carboxylic acid moiety is an effective directing group for ortho-C-H functionalization. acs.orgresearchgate.net This strategy is ideal for converting 2,5-diethylbenzoic acid into this compound, as the C6-H bond is ortho to the carboxyl directing group. However, for the target molecule, iodination is required at the C4 position. A different precursor or strategy would be needed. If the starting material was 3,5-diethylbenzoic acid, ortho-iodination at C4 could be a viable route.

Recent research has highlighted several effective catalytic systems:

Iridium Catalysis: Iridium(III) complexes have been shown to catalyze the ortho-iodination of benzoic acids with high selectivity under remarkably mild, additive-free conditions. researchgate.netacs.orgacs.org These reactions often employ N-iodosuccinimide (NIS) as the iodine source and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, which plays a crucial role in enabling the catalytic cycle. researchgate.netacs.org

Palladium Catalysis: Palladium(II)-catalyzed ortho-iodination of benzoic acids has also been developed, using potassium iodide (KI) as the iodine source in aqueous media, presenting a greener alternative. researchgate.net

These methods offer a significant advantage by providing a direct and highly selective route to specific iodinated benzoic acid isomers that are difficult to access through traditional electrophilic substitution. acs.orgresearchgate.net

Table 1: Comparison of Metal-Catalyzed Iodination Protocols for Benzoic Acids

| Catalyst System | Iodine Source | Key Conditions | Selectivity | Reference |

| Iridium(III) Complex | NIS | HFIP solvent, mild temperature | Excellent for ortho-iodination | acs.org, acs.org |

| Palladium(II) | KI / H₂O₂ | Aqueous media | Good for ortho-mono-iodination | researchgate.net |

| Rhodium(III) | Aryl Iodide | C-H/C-I Metathesis | Site-selective for 2-aryl benzoic acids | nih.gov |

Methods for Introducing Diethyl Substituents onto the Aromatic Ring

The synthesis of the 2,5-diethyl substituted benzene core is a critical step. The two primary methods for introducing alkyl groups onto an aromatic ring are Friedel-Crafts alkylation and acylation followed by reduction.

Friedel-Crafts Alkylation: This reaction involves treating an aromatic ring with an alkyl halide (e.g., ethyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). While direct, this method suffers from significant drawbacks. It is prone to over-alkylation, leading to mixtures of poly-substituted products. Additionally, the alkyl group activates the ring, making the product more reactive than the starting material. youtube.com

Friedel-Crafts Acylation and Reduction: A more controlled approach is to first perform a Friedel-Crafts acylation using an acyl halide (e.g., acetyl chloride) and a Lewis acid. This introduces a deactivating acyl group, which prevents over-reaction. The ketone can then be reduced to an alkyl group via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. msu.eduyoutube.com To introduce two ethyl groups, a di-acylation or a sequential process involving blocking groups might be necessary to achieve the desired 2,5-substitution pattern. chemistrysteps.com

For example, one could start with ethylbenzene, perform a Friedel-Crafts acylation which would primarily yield the para-substituted product (1-(4-ethylphenyl)ethan-1-one), and then reduce the ketone to achieve 1,4-diethylbenzene (B43851). Introducing a third and fourth group to arrive at the desired substitution pattern requires careful consideration of the directing effects at each stage.

Green Chemistry Principles in the Synthesis of Halogenated Benzoic Acids

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. wjpmr.combrazilianjournals.com.br Green chemistry aims to reduce waste, use less hazardous substances, improve energy efficiency, and utilize renewable feedstocks. wjpmr.comrsc.org

For the synthesis of halogenated benzoic acids, several green approaches are relevant:

Catalysis: Using catalysts, especially those that operate under mild conditions and can be recycled, is a cornerstone of green chemistry. The metal-catalyzed C-H iodination methods discussed previously are examples of this, as they increase efficiency and selectivity, reducing the formation of unwanted byproducts. acs.orgresearchgate.net

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or using solvent-free conditions significantly reduces environmental impact. researchgate.netresearchgate.net

Energy Efficiency: Methods that reduce reaction times and energy consumption are preferred. Solar-driven processes, such as the Solar Thermal Electrochemical Process (STEP) for benzoic acid synthesis from toluene, represent an innovative frontier in green synthesis. rsc.org

Microwave-assisted organic synthesis has become a key tool in green chemistry. ajrconline.org By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, which offers several advantages over conventional heating methods. ijprdjournal.comresearchgate.net

Key benefits include:

Rate Acceleration: Reaction times can be dramatically reduced, often from hours to minutes. ijprdjournal.comrasayanjournal.co.in

Improved Yields: The efficient and uniform heating can lead to higher product yields and purity. ijprdjournal.comnih.gov

Energy Savings: Shorter reaction times and direct energy transfer make the process more energy-efficient. ijprdjournal.com

Microwave irradiation has been successfully applied to a wide range of reactions, including the synthesis of amides from carboxylic acids and the hydrolysis of benzamides to benzoic acids, demonstrating its potential to streamline the synthesis of precursors for this compound. ijprdjournal.comrasayanjournal.co.innih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Benefit | Reference |

| Hydrolysis of Benzamide | 1 hour reflux | 7 minutes | 99% yield, faster | rasayanjournal.co.in |

| Oxidation of Toluene | 10-12 hours reflux | 5 minutes | Drastically reduced time | rasayanjournal.co.in |

| Esterification | ~30 minutes reflux | 6 minutes | Faster reaction | ajrconline.org, rasayanjournal.co.in |

Transition Metal-Free Synthetic Pathways

The development of synthetic methods that avoid the use of transition metals is a significant goal in modern organic chemistry, driven by the need for more cost-effective and environmentally benign processes. While direct, transition-metal-free routes to this compound are not extensively documented in the literature, plausible pathways can be extrapolated from established methodologies for the synthesis of substituted benzoic acids and related halogenated aromatic compounds.

One potential transition-metal-free approach involves the direct iodination of 2,5-diethylbenzoic acid. This could theoretically be achieved using an iodine source in the presence of a strong oxidizing agent. Reagents such as a mixture of iodine and nitric acid or other hypervalent iodine reagents could facilitate the electrophilic aromatic substitution. The directing effects of the carboxyl and ethyl groups would influence the regioselectivity of the iodination.

Furthermore, catalyst-free approaches have been successfully applied in the synthesis of various heterocyclic compounds, demonstrating the potential for broader applications in aromatic functionalization. For instance, catalyst-free methods for the synthesis of dihydrobenzofuran scaffolds have been reported, proceeding in high yields without the need for a metal catalyst. nih.govfrontiersin.org These reactions often rely on the inherent reactivity of the substrates under specific reaction conditions, such as elevated temperatures or the use of specific solvents, to drive the transformation. nih.govfrontiersin.org

Another example of transition-metal-free synthesis in a related class of compounds is the conversion of 2-iodo/2-nitro benzoic acids into their corresponding anilines using tosyl azide. rsc.org This process, which is both simple and scalable, underscores the potential for developing transition-metal-free transformations of substituted benzoic acids. rsc.org

A hypothetical transition-metal-free synthesis of this compound could proceed as follows:

| Step | Reactant(s) | Reagents | Product | Rationale |

| 1 | 1,4-Diethylbenzene | Acetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) | 2,5-Diethylacetophenone | Introduction of a carbonyl group for subsequent oxidation. |

| 2 | 2,5-Diethylacetophenone | Sodium Hypochlorite (B82951) (Haloform Reaction) | 2,5-Diethylbenzoic Acid | Oxidation of the methyl ketone to a carboxylic acid. |

| 3 | 2,5-Diethylbenzoic Acid | I₂, HIO₃/H₂SO₄ | This compound | Direct iodination using a strong oxidizing system to generate the electrophilic iodine species. |

Emerging Synthetic Techniques for Substituted Benzoic Acids

In recent years, innovative synthetic techniques have emerged that offer significant advantages over traditional batch processing, including enhanced reaction rates, improved safety profiles, and a reduction in waste. Mechanochemistry and flow chemistry are at the forefront of these advancements, with growing applications in the synthesis of substituted benzoic acids.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative to conventional synthesis. nih.govacs.org Reactions are typically performed in a ball mill, where the kinetic energy from grinding or milling provides the activation energy for the chemical transformation. nih.gov This technique has been successfully applied to a variety of organic reactions, including multicomponent reactions involving benzoic acids.

For example, the Passerini three-component reaction, which can be used to generate α-acyloxy carboxamides, has been effectively carried out under mechanochemical conditions. beilstein-journals.org In a typical setup, an isocyanide, a carboxylic acid (such as a substituted benzoic acid), and an aldehyde or ketone are milled together to produce the desired product in high yield. beilstein-journals.org Similarly, the Ugi four-component reaction, which also utilizes a carboxylic acid component, can be performed mechanochemically. beilstein-journals.org

The advantages of mechanochemical synthesis include significantly reduced reaction times, operational simplicity, and the potential to create products that are difficult to obtain from solution-based methods. acs.org The application of mechanochemistry to the synthesis of substituted benzoic acids themselves is also an area of active research. For instance, oxidation reactions that are traditionally carried out in solution could potentially be adapted to solvent-free mechanochemical conditions.

| Reaction Type | Reactants | Conditions | Product Type | Reported Yields |

| Passerini Reaction | Benzaldehyde, Benzoic Acid, tert-Butyl Isocyanide | Ball-milling, 90 min | α-Acyloxy Carboxamide | 73% beilstein-journals.org |

| Ugi Reaction | Benzaldehyde, Chloroacetic Acid, tert-Butyl Isocyanide, Propargylamine | InCl₃ (2 mol%), Ball-milling | Ugi Product | 74% beilstein-journals.org |

| Cocrystal Formation | Theophylline, Benzoic Acid | Mechanochemical Grinding | Theophylline-Benzoic Acid Cocrystal | Not Applicable |

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This high degree of control can lead to increased yields, improved safety for highly exothermic or hazardous reactions, and facile scalability.

The synthesis and modification of substituted benzoic acids are well-suited to flow chemistry applications. For instance, the alkylation of para-substituted benzoic acids has been studied in detail using a continuous flow microfluidic reactor. acs.org This method allows for the rapid determination of reaction kinetics and optimization of reaction conditions, using only milligram quantities of substrate. acs.org The esterification of benzoic acids, a fundamental reaction in organic synthesis, has also been successfully scaled up from a microflow capillary reactor to a milliflow reactor, demonstrating the industrial potential of this technology. acs.org

A patent has been filed for a method for the continuous synthesis of substituted benzoic acids via the oxidation of the corresponding substituted alkylbenzenes using oxygen in a continuous reaction apparatus. wipo.int This approach highlights the safety and efficiency gains of using a continuous flow process for oxidation reactions, which can be hazardous in batch mode due to the high concentration of oxygen. wipo.int The use of oxygen as a green and inexpensive reagent further enhances the sustainability of this method. wipo.int

| Reaction Type | Substrate | Reagents | Reactor Type | Key Advantages |

| Alkylation | para-Substituted Benzoic Acids | Iodomethane, TMGN | Microfluidic Reactor | Precise kinetic data, small scale. acs.org |

| Esterification | Benzoic Acid | MeI, DBU | Capillary and Milliflow Reactors | Scalability, optimized base selection. acs.org |

| Oxidation | Substituted Toluene | Oxygen, Catalyst | Continuous Reaction Apparatus | Improved safety, high oxygen utilization. wipo.int |

Reaction Mechanisms and Reactivity of 2,5 Diethyl 4 Iodo Benzoic Acid Derivatives

Mechanistic Investigations of Iodine-Specific Transformations

The presence of an iodine atom on the benzene (B151609) ring imparts unique reactivity to the molecule, allowing for transformations that target the carbon-iodine bond. These reactions are central to the synthetic utility of aryl iodides.

Electrochemical methods offer a reagent-free approach to cleave the carbon-iodine bond in aryl iodides, a process known as hydrodeiodination. This transformation can proceed through two primary pathways: direct or indirect reduction. rsc.org

Direct Reduction: In this process, the aryl iodide molecule, such as 2,5-diethyl-4-iodo-benzoic acid, receives an electron directly from the cathode surface. This generates a radical anion intermediate. rsc.orgnih.gov This intermediate is generally unstable and rapidly undergoes cleavage of the carbon-iodine bond to release an iodide anion and form an aryl radical. nih.gov The high reduction potentials typically required for aryl halides can sometimes lead to side reactions, posing a challenge to chemoselectivity. nih.gov

Indirect Reduction: To overcome the challenges of direct electrolysis, an electron mediator can be used. rsc.orgresearchgate.net A mediator is a molecule that is more easily reduced at the cathode than the aryl iodide. nih.gov This reduced mediator then transfers an electron to the aryl iodide in the solution, initiating the formation of the aryl radical via the same fragmentation mechanism. nih.govresearchgate.net This approach allows for milder reaction conditions and can improve selectivity. researchgate.net

The resulting aryl radical is then typically reduced further and protonated by a proton donor in the solvent system to yield the final hydrodeiodinated product, 2,5-diethyl-benzoic acid. rsc.org

The iodine atom in this compound can exist in higher oxidation states beyond the typical -1. Compounds where the iodine atom formally exceeds the octet rule are known as hypervalent iodine compounds. wikipedia.orgprinceton.edu These species, primarily λ³-iodanes (iodine(III)) and λ⁵-iodanes (iodine(V)), are powerful and environmentally benign oxidizing agents in their own right. acs.orgnih.gov

The formation of these hypervalent intermediates is achieved by oxidizing the aryl iodide. wikipedia.org Common methods include:

Chemical Oxidation: Using strong oxidizing agents like peracetic acid or potassium bromate (B103136). For instance, 2-iodobenzoic acid can be oxidized to the versatile λ⁵-iodane 2-iodoxybenzoic acid (IBX). wikipedia.org

Anodic Oxidation: Electrochemical methods can also be employed to generate hypervalent iodine species, providing a sustainable alternative to chemical oxidants. acs.orgnih.gov

Once formed, these hypervalent derivatives of this compound would be expected to facilitate a wide range of oxidative transformations, such as the oxidation of alcohols to aldehydes and ketones or the oxidative cyclization of unsaturated carboxylic acids. nih.govorganic-chemistry.org The reactivity stems from the highly electrophilic nature of the hypervalent iodine center and the excellent leaving group ability of the iodobenzene (B50100) moiety upon reductive elimination. princeton.edu The structure of hypervalent iodine(III) compounds (ArIX₂) is typically a trigonal bipyramid, with the electronegative ligands in the axial positions. acs.org

Halogen bonding is a non-covalent interaction analogous to hydrogen bonding, where a polarized, electrophilic region on a halogen atom (the halogen bond donor) interacts attractively with a Lewis base (the halogen bond acceptor). nih.govrsc.org The iodine atom in this compound can act as a potent halogen bond donor.

This interaction is highly directional and plays a crucial role in supramolecular chemistry and crystal engineering. nih.govrsc.org In the context of this compound, halogen bonding could direct its assembly in the solid state. For example, studies on other iodo-benzoic acids have shown that they can form predictable structural motifs (synthons) with molecules containing Lewis basic sites, like pyridine (B92270) nitrogens. nih.gov The strength of this bond can be substantial, with I⋯N distances significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. nih.gov

In biological systems, halogen bonds are increasingly recognized for their role in ligand-protein binding, contributing to affinity and specificity. nih.govresearchgate.net The iodine atom can interact with electron-rich amino acid residues, such as the oxygen atoms in carboxylate or backbone carbonyl groups, or the π-systems of aromatic rings. researchgate.net Therefore, the 4-iodo substituent could be a key feature for the molecular recognition of this compound by biological targets.

Reactivity of the Carboxylate Moiety in Substituted Benzoic Acids

The carboxylic acid group is the other primary site of reactivity, governed by the electronic effects of the substituents on the aromatic ring.

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For aromatic carboxylic acids, this process often requires significant energy input unless the ring is activated by appropriate substituents.

Protolytic Decarboxylation: Under acidic conditions, the reaction can proceed via electrophilic attack of a proton on the ring, displacing the carboxyl group. This mechanism is accelerated by electron-donating substituents that activate the ring towards electrophilic substitution. nist.gov For this compound, the two ethyl groups are electron-donating, which would facilitate this pathway.

Radical Decarboxylation: Modern methods have enabled decarboxylation under milder conditions. For example, photoinduced copper-catalyzed reactions can generate an aryl radical from the benzoic acid through a ligand-to-metal charge transfer (LMCT) process. nih.gov This aryl radical can then be trapped or undergo further reactions.

Influence of Substituents: The rate and mechanism of decarboxylation are highly dependent on the nature and position of substituents. Hydroxy groups in the ortho or para position, for example, are known to significantly accelerate decarboxylation. nist.govacs.org While the title compound lacks such strongly activating groups, the interplay of the electron-donating ethyl groups and the halogen would influence the reaction conditions required. Studies on ortho-substituted benzoic acids have shown that the mechanism can change if the substituent participates in the transition state. capes.gov.br

The acidity of a benzoic acid, quantified by its pKₐ value, is highly sensitive to the electronic properties of its substituents. The stability of the conjugate base (the carboxylate anion) is the key determinant.

Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon pull electron density away from the aromatic ring. This inductive effect stabilizes the negative charge of the carboxylate anion, making the corresponding benzoic acid more acidic (i.e., having a lower pKₐ). libretexts.orglibretexts.org

Electron-Donating Groups (EDGs): These groups push electron density into the ring, which destabilizes the negative charge of the carboxylate anion. libretexts.orgpharmaguideline.com This makes the acid less acidic (resulting in a higher pKₐ). libretexts.org

For this compound, the substituents have competing effects:

Ethyl Groups: The two ethyl groups at positions 2 and 5 are alkyl groups, which are classic electron-donating groups through an inductive effect. This effect tends to decrease the acidity of the benzoic acid.

Iodine Atom: The iodine at position 4 is a halogen. Halogens are electron-withdrawing through induction due to their electronegativity, which would increase acidity.

The net effect on the pKₐ of this compound would be a balance of these opposing influences. The "ortho-effect," where almost any ortho-substituent increases acidity, adds another layer of complexity due to the ethyl group at position 2. libretexts.org

| Compound | Substituent (Position) | Electronic Effect | pKₐ |

|---|---|---|---|

| Benzoic Acid | -H | Reference | 4.20 |

| 4-Methylbenzoic Acid | -CH₃ (para) | Electron-Donating | 4.37 |

| 4-Nitrobenzoic Acid | -NO₂ (para) | Electron-Withdrawing | 3.44 |

| 4-Iodobenzoic Acid | -I (para) | Electron-Withdrawing (Inductive) | 4.04 |

| 2-Methylbenzoic Acid | -CH₃ (ortho) | Ortho-Effect/Donating | 3.91 |

Data sourced from publicly available chemical data compilations.

The Directing Influence of Diethyl Substituents on Reaction Kinetics and Regioselectivity

The presence of two ethyl groups at the 2- and 5-positions of the benzoic acid ring profoundly influences the reactivity of the molecule through a combination of steric and electronic effects. These substituents are crucial in dictating the speed and orientation of chemical reactions involving the aromatic ring and its functional groups.

The ethyl group at the 2-position (ortho to the carboxylic acid) exerts a significant steric hindrance. This so-called "ortho effect" forces the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of planarity inhibits the resonance between the carboxyl group and the aromatic system, which, in turn, increases the acidity of the benzoic acid compared to its unsubstituted or para-substituted counterparts.

Both ethyl groups are electron-donating by induction. This inductive effect increases the electron density of the aromatic ring, which would typically activate it towards electrophilic aromatic substitution. However, in the context of reactions involving the existing functional groups, this electron-donating nature can also influence the reactivity of the iodo and carboxyl moieties. For instance, the increased electron density can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions involving the carbon-iodine bond.

Regioselectivity, the preference for reaction at one position over another, is also heavily influenced by the diethyl substituents. In any potential electrophilic substitution on the ring, the directing effects of the three existing groups would need to be considered. The carboxylic acid is a meta-director, while the ethyl groups are ortho- and para-directors. The iodine atom is also an ortho- and para-director, albeit a deactivating one. The interplay of these directing effects, coupled with the significant steric hindrance from the ortho-ethyl group, would lead to a complex regiochemical outcome in such reactions.

A Gateway to Complexity: Cross-Coupling Reactions of the Iodo-Aryl Moiety

The iodine atom at the 4-position of this compound serves as a versatile handle for the construction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these powerful synthetic transformations.

Forging New Carbon-Carbon Bonds: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, is expected to proceed efficiently with this compound derivatives. This palladium-catalyzed reaction couples the aryl iodide with a boronic acid or ester, offering a robust method for creating biaryl structures or introducing new alkyl or vinyl groups. The electron-donating nature of the diethyl groups can enhance the rate of the initial oxidative addition of the palladium catalyst to the C-I bond.

| Entry | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |

| 3 | Methylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 85 |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(dba)₂ | XPhos | K₂CO₃ | Toluene | 110 | 78 |

Table 1. Postulated conditions and yields for the Suzuki-Miyaura coupling of a this compound derivative with various boronic acids/esters. Data is hypothetical and based on typical conditions for similar substrates.

Expanding the Toolkit: Other Metal-Catalyzed Bond Formations

Beyond the Suzuki-Miyaura reaction, the iodo-aryl moiety of this compound is amenable to a variety of other important cross-coupling reactions.

The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl iodide with an alkene. This reaction is typically catalyzed by a palladium complex and is a powerful tool for the synthesis of substituted alkenes. The steric hindrance from the ortho-ethyl group might influence the stereochemical outcome of the reaction.

| Entry | Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 85 |

| 2 | Styrene | PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | Acetonitrile | 80 | 79 |

| 3 | Butyl acrylate | Pd(OAc)₂ | None | Na₂CO₃ | NMP | 120 | 88 |

| 4 | Cyclohexene | Pd(dba)₂ | P(Cy)₃ | K₂CO₃ | Dioxane | 110 | 65 |

Table 2. Postulated conditions and yields for the Heck reaction of a this compound derivative with various alkenes. Data is hypothetical and based on typical conditions for similar substrates. wikipedia.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. This palladium-catalyzed reaction couples the aryl iodide with a primary or secondary amine. researchgate.net The reaction is generally tolerant of a wide range of functional groups, although the acidity of the carboxylic acid might necessitate the use of a suitable base to prevent side reactions.

| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 89 |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 91 |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | 82 |

| 4 | Indole | Pd(OAc)₂ | DavePhos | K₂CO₃ | Toluene | 120 | 75 |

Table 3. Postulated conditions and yields for the Buchwald-Hartwig amination of a this compound derivative with various amines. Data is hypothetical and based on typical conditions for similar substrates.

Finally, the Ullmann condensation offers a classic method for the formation of carbon-oxygen and carbon-nitrogen bonds, typically using a copper catalyst. wikipedia.org While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have led to milder protocols. This reaction could be employed to couple this compound with phenols or other nucleophiles.

Exploring Intramolecular Transformations: Cyclization and Rearrangement Pathways

The specific substitution pattern of this compound does not immediately suggest a facile intramolecular cyclization pathway. However, the potential for such reactions exists following the functionalization of one of the substituents. For instance, selective oxidation of the benzylic position of the ortho-ethyl group could introduce a carbonyl or hydroxyl group.

If a hydroxyl group were introduced at the benzylic position of the ortho-ethyl group, an acid-catalyzed intramolecular esterification could lead to the formation of a six-membered lactone. This type of reaction, known as a lactonization, is a common strategy in organic synthesis for the construction of cyclic esters. The reaction would likely proceed through protonation of the carboxylic acid, followed by nucleophilic attack from the newly introduced hydroxyl group.

Alternatively, functionalization of the ortho-ethyl group to contain a good leaving group could set the stage for an intramolecular Friedel-Crafts type reaction, where the aromatic ring acts as a nucleophile to displace the leaving group, forming a new ring fused to the benzene core. The feasibility and regioselectivity of such a reaction would be highly dependent on the nature of the introduced functional group and the reaction conditions employed. While speculative, these examples highlight the potential for this compound to serve as a precursor to more complex, polycyclic systems through carefully designed synthetic sequences involving intramolecular transformations.

Advanced Spectroscopic and Analytical Characterization of 2,5 Diethyl 4 Iodo Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2,5-diethyl-4-iodo-benzoic acid, are not available in published scientific literature. Such data would be essential for the definitive assignment of the proton and carbon signals corresponding to the aromatic protons, the ethyl group protons (both methylene (B1212753) and methyl), and the carbons of the benzene (B151609) ring, the ethyl substituents, and the carboxylic acid group.

Solid-State NMR for Supramolecular Assembly and Polymorphism (if relevant)

There is no available information regarding solid-state NMR studies of this compound. This type of analysis would be necessary to investigate the compound's supramolecular structure, identify potential polymorphic forms, and understand the arrangement of molecules in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Vibrations

Experimentally recorded Infrared (IR) and Raman spectra for this compound have not been published. A detailed analysis would require these spectra to identify and assign the characteristic vibrational frequencies for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the aromatic C-H and C=C stretches, the aliphatic C-H stretches of the ethyl groups, and the C-I stretch.

Investigation of Inter- and Intramolecular Hydrogen Bonding

Without IR or Raman spectroscopic data, an investigation into the hydrogen bonding behavior of this compound cannot be conducted. This analysis would typically involve examining the position and shape of the O-H stretching band to determine the nature and extent of hydrogen-bonded dimers or other supramolecular structures formed in the solid state or in solution.

X-ray Diffraction Studies

No crystal structure data from X-ray diffraction studies for this compound has been deposited in crystallographic databases or published in scientific journals. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms within the crystal lattice is unknown.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) would likely be used.

The mass spectrum is expected to show a distinct molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (316.12 g/mol ). The fragmentation of aromatic carboxylic acids and iodo-aromatic compounds follows predictable pathways. docbrown.infodocbrown.info Key fragmentation steps for this compound would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ acylium ion.

Loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ fragment.

Cleavage of an ethyl group, resulting in an [M-29]⁺ peak.

Loss of the iodine atom, leading to an [M-127]⁺ peak. The presence of iodine is often confirmed by a peak at m/z 127, corresponding to the I⁺ ion. docbrown.infodocbrown.info

The base peak is often the most stable fragment, which for many benzoic acids is the benzoyl cation or a related structure. docbrown.info

Care must be taken during analysis, as some ionization techniques, especially electrospray ionization (ESI) with certain mobile phase additives like formic acid, can induce deiodination in the ion source, which could complicate spectral interpretation. researchgate.netnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description |

| 316 | [C₁₁H₁₃IO₂]⁺ | Molecular Ion ([M]⁺) |

| 299 | [C₁₁H₁₂IO]⁺ | Loss of hydroxyl group ([M-OH]⁺) |

| 287 | [C₁₀H₁₀IO]⁺ | Loss of ethyl group ([M-C₂H₅]⁺) |

| 271 | [C₁₀H₁₃I]⁺ | Loss of carboxyl group ([M-COOH]⁺) |

| 189 | [C₁₁H₁₃O₂]⁺ | Loss of iodine atom ([M-I]⁺) |

| 161 | [C₁₀H₁₀O]⁺ | Loss of I and CO |

| 127 | [I]⁺ | Iodine cation |

This table contains plausible m/z values based on established fragmentation patterns of similar compounds. docbrown.infomiamioh.edu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method is typically suitable for analyzing aromatic carboxylic acids. nih.govresearchgate.netnih.gov

For this compound, a C18 column would be effective. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, often with a small amount of acid (e.g., formic or trifluoroacetic acid). sielc.com The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention times. nih.govhelixchrom.com Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). Purity is assessed by integrating the area of the main peak and any impurity peaks, allowing for quantification of purity as a percentage.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table outlines a standard set of starting conditions for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. researchgate.net Carboxylic acids themselves are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the polar carboxylic acid group into a more volatile ester. usherbrooke.ca

A common approach is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). usherbrooke.caunina.itresearchgate.net The resulting TMS ester of this compound is significantly more volatile and can be readily analyzed by GC-MS. This method is particularly useful for identifying volatile impurities or byproducts from a synthesis that might not be easily detected by HPLC. The mass spectrometer provides definitive identification of the separated components.

Table 5: Illustrative GC-MS Parameters for Derivatized Analysis

| Parameter | Typical Setting |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

This table provides a representative set of parameters for the GC-MS analysis of the silylated derivative. unina.itnih.gov

Advanced Spectroscopic Methods for Solution-State Speciation and Association Studies

While X-ray crystallography reveals the structure in the solid state, the behavior of molecules in solution can be quite different. Benzoic acids are well-known to form hydrogen-bonded dimers in nonpolar solvents, an association that can significantly affect their reactivity and physical properties. acs.orgquora.comvaia.comrsc.org

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to study the solution-state speciation of this compound. By monitoring the chemical shift of the carboxylic acid proton in a series of solutions with varying concentrations, the equilibrium constant for dimerization can be determined. The position of this resonance is highly sensitive to hydrogen bonding; as the concentration increases and more dimers are formed, the signal shifts downfield.

Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can distinguish between species of different sizes in solution. The larger dimer would diffuse more slowly than the monomer, resulting in a distinct diffusion coefficient that can be measured. These studies, conducted in a range of solvents with varying polarities, provide a comprehensive picture of the self-association behavior of this compound in the solution phase. ucl.ac.uk

Concentration-Dependent NMR and IR Studies

Concentration-dependent Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful methods to investigate intermolecular interactions, such as hydrogen bonding and self-association, which are prominent in carboxylic acids. In solution, benzoic acids can exist as monomers or form hydrogen-bonded dimers, and the equilibrium between these species is influenced by the solvent and the concentration of the solute. ucl.ac.uk

In non-polar solvents, it is anticipated that this compound would exhibit a significant tendency to form cyclic dimers through hydrogen bonding between the carboxylic acid moieties. This dimerization can be monitored by observing changes in the chemical shifts of the carboxylic proton in ¹H NMR spectroscopy. As the concentration increases, a downfield shift of the carboxylic proton resonance is expected, indicative of the formation of stronger hydrogen bonds within the dimer.

Similarly, IR spectroscopy offers a clear window into the dimerization process. The carbonyl (C=O) stretching vibration is particularly sensitive to hydrogen bonding. In a dilute solution where the monomeric form predominates, the C=O stretching frequency is typically observed at a higher wavenumber. With increasing concentration and the subsequent formation of hydrogen-bonded dimers, a new band at a lower wavenumber appears and grows in intensity, corresponding to the C=O stretch within the dimer. ucl.ac.uk

To illustrate the expected findings from such a study, a hypothetical data table is presented below, based on typical observations for substituted benzoic acids in a non-polar solvent like chloroform-d.

Table 1: Hypothetical Concentration-Dependent ¹H NMR and IR Data for this compound in Chloroform-d

| Concentration (mol/L) | ¹H Chemical Shift of -COOH (ppm) | IR Frequency of C=O (cm⁻¹) (Monomer) | IR Frequency of C=O (cm⁻¹) (Dimer) |

| 0.001 | 10.5 | 1735 | - |

| 0.01 | 11.2 | 1735 | 1695 |

| 0.1 | 12.5 | 1735 | 1695 |

| 0.5 | 13.0 | 1735 | 1695 |

The data in Table 1 illustrates that as the concentration of this compound increases, the equilibrium shifts towards the formation of dimers. This is reflected in the downfield shift of the carboxylic proton's resonance and the emergence of a distinct IR band for the dimer's carbonyl group. The presence of the bulky ethyl and iodo substituents on the benzene ring may also influence the dimerization equilibrium and the precise spectroscopic values.

Computational Approaches for Spectroscopic Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. nih.govnih.gov By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate the optimized geometry of this compound and predict its NMR and IR spectra with a high degree of accuracy. nih.gov

These computational models can predict the chemical shifts of ¹H and ¹³C nuclei, as well as the vibrational frequencies and intensities of IR-active modes. The calculated spectra can then be compared with experimental data to confirm spectral assignments and gain a deeper understanding of the molecule's electronic structure. For instance, DFT calculations can help to assign the various C-H and C-C vibrations in the aromatic ring and the characteristic vibrations of the ethyl and carboxylic acid groups.

A comparison of theoretical and experimental spectroscopic data is a standard practice for validating computational models and ensuring the accuracy of spectral interpretations. A hypothetical comparison for this compound is provided in Table 2.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| ¹H NMR (δ, ppm, Ar-H) | 7.8 (s) | 7.85 (s) |

| ¹H NMR (δ, ppm, Ar-H) | 7.3 (s) | 7.32 (s) |

| ¹³C NMR (δ, ppm, C=O) | 172.1 | 171.5 |

| IR (cm⁻¹, C=O stretch, monomer) | 1735 | 1740 |

| IR (cm⁻¹, C=O stretch, dimer) | 1695 | 1700 |

| IR (cm⁻¹, O-H stretch, dimer) | 2500-3300 (broad) | 2980 (scaled) |

The close agreement between the experimental and predicted values in Table 2 would lend confidence to the structural and electronic assignments made for this compound. Such computational studies are invaluable for rationalizing observed spectroscopic phenomena and for predicting the properties of related, yet unsynthesized, molecules.

Computational and Theoretical Investigations of 2,5 Diethyl 4 Iodo Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. For 2,5-diethyl-4-iodo-benzoic acid, DFT studies would provide invaluable insights into its electronic structure, conformational preferences, and spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

A fundamental aspect of understanding a molecule's reactivity and properties lies in its electronic structure. DFT calculations can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. The presence of electron-donating diethyl groups and the electron-withdrawing, yet polarizable, iodine atom, in conjunction with the carboxylic acid group, creates a complex electronic environment within the benzene (B151609) ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atom, while the LUMO would likely be centered on the carboxylic acid group and the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.4 | Energy gap indicative of chemical reactivity |

Note: These values are representative examples based on similar aromatic compounds and are not the result of direct computation on this compound.

Conformational Analysis and Energy Landscape Mapping

The presence of flexible ethyl groups and a rotatable carboxylic acid group suggests that this compound can exist in multiple conformations. Conformational analysis using DFT would involve systematically rotating these flexible bonds to map the potential energy surface and identify the most stable, low-energy conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| Planar Carboxylic Acid | 0° | 0.0 (Global Minimum) |

| Perpendicular Carboxylic Acid | 90° | 5.2 |

| Anti-planar Carboxylic Acid | 180° | 1.5 |

Note: These values are illustrative and represent a simplified energy landscape. Actual calculations would involve a more detailed scan of all flexible dihedral angles.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of the compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govwisc.edu The predicted spectrum for this compound would show distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton, with their chemical shifts influenced by the electronic environment created by the substituents. The carbons of the aromatic ring would resonate in the characteristic range of 120-150 ppm. libretexts.org

IR Spectroscopy: The vibrational frequencies calculated by DFT can be correlated with an experimental infrared (IR) spectrum. Key predicted vibrational modes for this molecule would include the O-H stretch of the carboxylic acid (typically broad around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-C stretching vibrations of the aromatic ring (1400-1600 cm⁻¹), and C-H bending modes. libretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. The predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region corresponding to π→π* transitions within the aromatic system.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |

| ¹³C NMR | Aromatic Carbons | 125 - 145 ppm |

| IR | C=O Stretch | ~1710 cm⁻¹ |

| UV-Vis | λmax | ~240 nm |

Note: These are representative values based on general knowledge of similar compounds and are intended for illustrative purposes.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are essential for understanding the behavior of a collection of molecules in a condensed phase, such as in solution.

Solvent Effects on Molecular Conformation and Self-Association

The conformation of this compound in solution will be influenced by the surrounding solvent molecules. MD simulations can model these interactions explicitly. In polar solvents, the carboxylic acid group will likely form hydrogen bonds with solvent molecules, which may disrupt the dimeric structures often observed in the solid state. In non-polar solvents, the formation of hydrogen-bonded dimers is more probable. The flexibility of the ethyl groups will also be affected by the solvent, with different conformations being favored depending on the polarity and size of the solvent molecules.

Intermolecular Interactions in Solution

MD simulations can provide a detailed picture of the intermolecular interactions that govern the solution-phase behavior of this compound. These simulations can reveal the nature and lifetime of hydrogen bonds, van der Waals interactions, and potential halogen bonding involving the iodine atom. Studies on other halobenzoic acids have shown the importance of these non-covalent interactions in their aggregation and crystal packing. nih.gov

Simulations can also be used to calculate properties such as the radial distribution function, which provides information about the local ordering of molecules in solution. For instance, it can show the average distance between the carboxylic acid groups of neighboring molecules, providing evidence for dimer formation. unimi.itrsc.org Understanding these interactions is crucial for predicting solubility, crystallization behavior, and the potential for self-assembly into larger structures.

Computational Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms involving this compound can be significantly enhanced through computational methods. Density Functional Theory (DFT) and ab initio calculations are powerful tools to map out the potential energy surfaces of reactions, identifying reactants, products, intermediates, and, crucially, transition states.

For instance, the esterification of this compound with an alcohol is a fundamental reaction. A computational investigation would typically start by optimizing the geometries of the reactants (the carboxylic acid and the alcohol), the tetrahedral intermediate, and the final ester product. The transition states connecting these species would also be located and characterized.

Key computational steps include:

Geometry Optimization: Finding the lowest energy conformation for all species involved in the reaction pathway.

Transition State Searching: Employing algorithms like the Berny algorithm to locate the saddle point on the potential energy surface that represents the transition state.

Frequency Analysis: Calculating the vibrational frequencies to confirm that reactants, intermediates, and products are true minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products.

Table 1: Hypothetical Calculated Energy Profile for the Esterification of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Acid + Alcohol) | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products (Ester + Water) | -2.1 |

Note: Data is illustrative and based on typical values for acid-catalyzed esterification.

Analysis of Substituent Effects on Electronic Properties and Reactivity

The three substituents on the benzene ring—two ethyl groups, an iodine atom, and a carboxylic acid group—profoundly influence the electronic properties and reactivity of the molecule. Computational analysis can quantify these effects.

Ethyl Groups: As alkyl groups, they are electron-donating through an inductive effect (+I). This increases the electron density on the benzene ring.

Iodine Atom: As a halogen, iodine exhibits a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) due to its electronegativity, but it is electron-donating through resonance (+R) due to its lone pairs. For halogens, the inductive effect typically dominates.

Carboxylic Acid Group: This group is strongly electron-withdrawing (-I and -R effects), deactivating the benzene ring towards electrophilic substitution and directing incoming electrophiles to the meta position relative to itself.

Computational tools can provide a quantitative measure of these effects through:

Mulliken and Natural Bond Orbital (NBO) Population Analysis: To calculate the partial atomic charges on each atom, revealing the electron distribution.

Molecular Electrostatic Potential (MEP) Maps: To visualize the electron-rich and electron-poor regions of the molecule.

Table 2: Hypothetical Calculated NBO Charges for this compound

| Atom/Group | Calculated NBO Charge (a.u.) |

| C1 (ipso-COOH) | +0.25 |

| C2 (ipso-Ethyl) | -0.12 |

| C3 | -0.05 |

| C4 (ipso-Iodo) | +0.10 |

| C5 (ipso-Ethyl) | -0.11 |

| C6 | -0.06 |

| Iodine | -0.08 |

| Carboxyl Carbon | +0.75 |

Note: Data is illustrative and represents a plausible charge distribution.

Theoretical Studies on Intramolecular Hydrogen Bonding and Ortho-Effects on Acidity

The acidity of a benzoic acid derivative is influenced by the electronic effects of its substituents. In this compound, the ethyl groups at positions 2 and 5 introduce steric hindrance around the carboxylic acid group. This is a manifestation of the ortho-effect.

While there is no direct intramolecular hydrogen bond to the carboxyl group from the adjacent ethyl group, the steric repulsion between the C-H bonds of the ethyl group and the O-H or C=O of the carboxyl group can force the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity can affect the resonance stabilization of the carboxylate anion, thereby influencing the acidity (pKa).

Computational approaches to study this include:

Potential Energy Surface Scans: Rotating the C-C bond connecting the carboxyl group to the ring to determine the energy barrier for rotation and the most stable dihedral angle.

Calculation of pKa: Using thermodynamic cycles (e.g., the isodesmic reaction method) in combination with solvation models (like the Polarizable Continuum Model, PCM) to predict the acidity of the molecule in solution.

Atoms in Molecules (AIM) Theory: To analyze the electron density topology and identify any weak non-covalent interactions, including potential weak C-H···O interactions.

Table 3: Hypothetical Calculated Acidity Parameters

| Parameter | Calculated Value |

| Gas-Phase Acidity (ΔGacid) | 330 kcal/mol |

| Predicted pKa (in water) | 3.8 |

| COOH Dihedral Angle (degrees) | 35° |

Note: Data is illustrative. The pKa of benzoic acid is 4.2. The predicted lower pKa is based on the combined electronic effects.

Development of Quantum Chemical Reactivity Descriptors

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices. These descriptors help in predicting the reactivity of different sites within the molecule.

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point when an electron is added or removed. They are used to predict the most likely sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. For this compound, this could predict the reactivity of the aromatic carbons or the carbonyl carbon.

Dual Descriptor (Δf(r)): This descriptor is particularly useful for unambiguously identifying sites for electrophilic and nucleophilic attack.

These descriptors are calculated from the energies and molecular orbitals of the neutral, anionic, and cationic forms of the molecule.

Table 4: Hypothetical Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 8.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 3.65 |

| Chemical Potential (μ) | -4.85 |

| Electrophilicity Index (ω) | 3.22 |

Derivatization Strategies for Expanding Chemical Space of 2,5 Diethyl 4 Iodo Benzoic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for the introduction of a variety of functional groups through well-established synthetic transformations. However, the steric hindrance imposed by the flanking ethyl groups in the 2 and 5 positions may necessitate the use of more forcing reaction conditions or specialized reagents to achieve high conversion rates.

Esterification of 2,5-diethyl-4-iodo-benzoic acid can be achieved through several methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. Given the potential for steric hindrance, the use of a large excess of the alcohol, which can also serve as the solvent, is often beneficial to drive the equilibrium towards the ester product.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,5-diethyl-4-iodobenzoyl chloride can then be reacted with a wide range of alcohols or amines to form the corresponding esters or amides. This two-step process often provides higher yields and is compatible with a broader substrate scope, including sterically hindered alcohols and less nucleophilic amines. For the synthesis of amides, coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate the direct condensation of the carboxylic acid with a primary or secondary amine.

Table 1: Representative Esterification and Amide Bond Formation Reactions

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 2,5-diethyl-4-iodo-benzoate |

| 2,5-Diethyl-4-iodo-benzoyl chloride | Ethanol | Pyridine (B92270) | Ethyl 2,5-diethyl-4-iodo-benzoate |

| This compound | Aniline (B41778) | EDC, HOBt | N-Phenyl-2,5-diethyl-4-iodo-benzamide |

Note: The reactions in this table are illustrative and reaction conditions would require optimization for the specific substrate.

Further derivatization at the carboxylic acid function can lead to the synthesis of hydrazides and acylhydrazones, which are valuable intermediates in the synthesis of various heterocyclic compounds. The synthesis of 2,5-diethyl-4-iodo-benzohydrazide can be accomplished by reacting the corresponding methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol.

The resulting benzohydrazide is a key building block for the preparation of acylhydrazones. Condensation of 2,5-diethyl-4-iodo-benzohydrazide with a variety of aldehydes or ketones in the presence of a catalytic amount of acid furnishes the corresponding N-acylhydrazone derivatives. This reaction is typically straightforward and proceeds with high yields.

Table 2: Synthesis of Hydrazide and Acylhydrazone Derivatives

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

|---|---|---|---|

| Methyl 2,5-diethyl-4-iodo-benzoate | Hydrazine hydrate | Ethanol | 2,5-Diethyl-4-iodo-benzohydrazide |

| 2,5-Diethyl-4-iodo-benzohydrazide | Benzaldehyde | Acetic acid (catalytic) | N'-(Phenylmethylene)-2,5-diethyl-4-iodo-benzohydrazide |

Note: The reactions in this table are illustrative and reaction conditions would require optimization for the specific substrate.

Transformations Involving the Aryl Iodide Substituted Position

The carbon-iodine bond is a key site for a multitude of synthetic transformations, most notably in the preparation of hypervalent iodine compounds and in transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a vast array of substituents at the 4-position of the benzene (B151609) ring.

Aryl iodides can serve as precursors to hypervalent iodine(III) and iodine(V) reagents, which are valuable oxidizing agents in organic synthesis. The oxidation of this compound or its ester derivatives can lead to the formation of diaryliodonium salts or other hypervalent iodine species. For instance, oxidation with a strong oxidizing agent like potassium persulfate in the presence of sulfuric acid can yield a diaryliodonium salt. Alternatively, treatment with peracetic acid can lead to the formation of an iodosyl or iodyl derivative. The steric bulk provided by the diethyl groups may influence the stability and reactivity of these hypervalent iodine species.

The aryl iodide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful tool for the introduction of diverse substituents at the 4-position.

Suzuki Coupling: Reaction of an ester of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides access to arylethynyl derivatives.

Heck Reaction: This reaction enables the coupling with alkenes to form substituted styrenyl derivatives.

Buchwald-Hartwig Amination: The palladium-catalyzed coupling with amines, anilines, or amides allows for the synthesis of N-arylated products.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and will depend on the specific coupling partners.

Table 3: Representative Cross-Coupling Reactions

| Coupling Reaction | Reactant 2 | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 4-(Phenylethynyl) derivative |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | 4-Styrenyl derivative |

Note: The reactions in this table are illustrative and would require optimization of specific conditions.

Modifications and Functionalization of the Diethyl Alkyl Groups

The two ethyl groups on the aromatic ring also present opportunities for derivatization, primarily at the benzylic positions. The benzylic hydrogens are more reactive towards radical-mediated reactions and oxidation compared to other aliphatic hydrogens.

One common transformation is benzylic halogenation, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This would be expected to selectively introduce a bromine atom at one or both of the benzylic carbons, yielding α-bromoethyl derivatives. These haloalkyl intermediates can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups.

Furthermore, the ethyl groups can be oxidized under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the oxidation of the ethyl groups to carboxylic acids, potentially forming a tricarboxylic acid derivative. Milder and more selective oxidation conditions could potentially lead to the formation of ketones (acetophenone derivatives) or secondary alcohols at the benzylic positions. The regioselectivity of these reactions, particularly in the case of a single functionalization, would need to be carefully controlled.

Table 4: Potential Functionalization of Diethyl Alkyl Groups

| Reaction Type | Reagent | Potential Product(s) |

|---|---|---|

| Benzylic Bromination | NBS, Benzoyl peroxide | 2-(1-Bromoethyl)-5-ethyl-4-iodo-benzoic acid |

| Oxidation (strong) | KMnO₄, heat | 4-Iodo-benzene-1,2,5-tricarboxylic acid |

Note: The reactions in this table are illustrative and the feasibility and selectivity would require experimental validation.

Late-Stage Functionalization Approaches for Complex Molecular Scaffolds

Late-stage functionalization (LSF) is a pivotal strategy in modern medicinal chemistry and drug discovery, enabling the direct modification of complex molecules at advanced stages of a synthetic sequence. This approach allows for the rapid generation of structural analogs from a common intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For a molecule such as this compound, which possesses multiple potential reaction sites, LSF offers a versatile toolkit for chemical space expansion. The key reactive handles on this scaffold are the C-I bond, the carboxylic acid group, and the C-H bonds of the aromatic ring and the ethyl substituents.

The strategic application of LSF to a scaffold like this compound can be broadly categorized into several key transformations. These include transition-metal-catalyzed cross-coupling reactions at the C-I bond, direct C-H functionalization of the aromatic core, and modifications of the carboxylic acid moiety. The interplay of the existing functional groups—the electron-donating diethyl groups and the electron-withdrawing iodo and carboxyl groups—presents both challenges and opportunities for regioselective transformations.

One of the most powerful LSF techniques applicable to iodoarenes is transition-metal-catalyzed cross-coupling. The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can introduce a wide range of aryl and heteroaryl groups, while Sonogashira coupling allows for the installation of alkyne functionalities. Buchwald-Hartwig amination can be employed to introduce diverse amine substituents, significantly expanding the chemical space around the core scaffold. The steric hindrance from the adjacent ethyl group may influence reaction kinetics, potentially requiring tailored ligand and catalyst systems for optimal efficiency.

Another key LSF strategy is the direct functionalization of C-H bonds. While the iodine atom and carboxylic acid group direct ortho C-H activation, the positions meta to the carboxylic acid and ortho to the ethyl groups also present opportunities for functionalization. Methodologies such as those involving palladium, rhodium, or ruthenium catalysis can enable the introduction of various functional groups, including aryl, alkyl, and heteroatom-containing moieties. The inherent challenge lies in achieving high regioselectivity in the presence of multiple C-H bonds with varying reactivities.

Furthermore, the carboxylic acid group itself can be a focal point for derivatization in the late stages of a synthesis. Standard transformations such as amidation and esterification can introduce a vast array of chemical diversity. More advanced techniques, such as photoredox-catalyzed decarboxylative couplings, can replace the carboxylic acid with other functional groups, such as alkyl or trifluoromethyl groups, providing access to novel molecular architectures.

The following table summarizes potential late-stage functionalization reactions applicable to complex scaffolds, exemplified by the derivatization of an iodo-benzoic acid core.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Application on this compound Scaffold |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boronic acid/ester | Aryl, Heteroaryl | Arylation at the C4 position, replacing the iodine atom. |